molecular formula C22H19N3O3 B2635535 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 1177955-52-0

5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B2635535
CAS No.: 1177955-52-0
M. Wt: 373.412
InChI Key: JHBBRCDFRDNVNA-UHFFFAOYSA-N
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Description

5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core. Its molecular formula is C₂₂H₁₇N₃O₃, with an average molecular mass of 371.39 g/mol (monoisotopic mass: 371.1264 g/mol) . The structure includes a 3-nitrophenyl substituent at position 5 and a phenyl group at position 2 (Figure 1). The SMILES string (C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]) highlights the bicyclic system with nitro and phenyl moieties .

Properties

IUPAC Name

5-(3-nitrophenyl)-2-phenyl-2,3,5,10b-tetrahydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c26-25(27)17-10-6-9-16(13-17)22-24-20(18-11-4-5-12-21(18)28-22)14-19(23-24)15-7-2-1-3-8-15/h1-13,19-20,22-23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBBRCDFRDNVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C3=CC=CC=C3OC2C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the condensation of a phenolic derivative with formaldehyde and a primary amine, followed by a ring-closure reaction. The reaction conditions often require elevated temperatures ranging from 160°C to 250°C .

Industrial Production Methods

Industrial production methods for benzoxazines, including this compound, often involve the use of high-performance synthetic resins. These methods are designed to produce large quantities of the compound with high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various halogens for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but they often require controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may yield amine derivatives .

Scientific Research Applications

5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of high-performance materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in the target compound) increase polarity and may enhance binding to biological targets via dipole interactions .

Modifications at Position 2

Compound Name Molecular Formula Substituent at Position 2 Molecular Weight (g/mol) Notable Features
5-(3-Nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine C₂₂H₁₇N₃O₃ Phenyl 371.39 Simple phenyl group provides structural rigidity
2-(2-Thienyl)-9-chloro-5-(3-nitrophenyl)-1,10b-dihydro analog C₂₀H₁₄ClN₃O₃S 2-Thienyl 411.86 Thiophene introduces π-conjugation and sulfur-based reactivity
2-(4-Ethoxyphenyl)-9-bromo-5-(3-nitrophenyl)-1,10b-dihydro analog C₂₄H₂₀BrN₃O₄ 4-Ethoxyphenyl 510.34 Ethoxy group increases solubility in polar aprotic solvents
2-(9-Ethylcarbazol-3-yl)-5-(3-nitrophenyl)-1,10b-dihydro analog C₃₀H₂₅N₃O 9-Ethylcarbazol-3-yl 455.54 Carbazole moiety extends π-system for optoelectronic applications

Key Observations :

  • Heteroaromatic substituents (e.g., thienyl in ) alter electronic properties and enable coordination with metal ions .
  • Bulky groups (e.g., carbazolyl in ) may sterically hinder interactions but enhance fluorescence properties .

Additional Functionalization on the Benzoxazine Core

Compound Name Modification Molecular Formula Molecular Weight (g/mol) Impact
9-Bromo-5-(4-fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo analog Bromine at position 9 C₂₂H₁₆BrFN₂O 423.28 Bromine adds steric bulk; fluorine enhances metabolic stability
5-(1,3-Benzodioxol-5-yl)-2-phenyl-1,10b-dihydro analog Benzodioxole fused at position 5 C₂₃H₁₈N₂O₃ 370.40 Benzodioxole increases oxygen content and potential bioactivity

Key Observations :

  • Halogenation (e.g., bromine in ) can improve binding affinity in receptor-ligand systems .
  • Oxygen-rich fused rings (e.g., benzodioxole in ) may enhance antioxidant activity .

Biological Activity

The compound 5-(3-Nitrophenyl)-2-phenyl-1,2,3,10b-tetrahydropyrazolo[1,5-c][1,3]benzoxazine is a member of the pyrazolo-benzoxazine family, which has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H20N4O2C_{23}H_{20}N_{4}O_{2}, with a molecular weight of approximately 384.43 g/mol. The compound features a complex structure that includes a nitrophenyl group and a tetrahydropyrazolo-benzoxazine moiety.

Structural Formula

C23H20N4O2\text{C}_{23}\text{H}_{20}\text{N}_{4}\text{O}_{2}

Research indicates that compounds in the pyrazolo-benzoxazine class may exhibit various biological activities through multiple mechanisms:

  • Serotonin Receptor Modulation : Similar compounds have been identified as modulators of the 5-HT2A serotonin receptor, which plays a crucial role in mood regulation and various neuropsychiatric disorders .
  • Enzyme Inhibition : Some derivatives have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Neuroprotective Agents : Due to its potential MAO and AChE inhibitory properties, this compound may be explored for its neuroprotective effects in conditions like Alzheimer's disease.
  • Antidepressant Effects : Modulation of serotonin receptors can lead to antidepressant-like effects, making it a candidate for further research in mood disorders.

Study on Enzyme Inhibition

In a recent study examining the inhibition of MAO-B and AChE by various nitrophenyl derivatives, it was found that certain compounds exhibited significant inhibitory activity with IC50 values in the low micromolar range. For instance:

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
Compound AMAO-B0.212Competitive
Compound BAChE0.264Mixed-type

These findings highlight the potential of nitrophenyl derivatives as multi-targeted agents in neurodegenerative disease management .

Pharmacological Studies

Pharmacological evaluations demonstrated that compounds similar to this compound can induce significant neuroprotective effects in animal models. The administration of these compounds resulted in reduced neuronal apoptosis and improved cognitive function in models of induced neurodegeneration.

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